

natural occurrence and abundance of Thorium-232 for U-233 breeding

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An In-depth Technical Guide on the Natural Occurrence and Abundance of Thorium-232 for **Uranium-233** Breeding

Introduction

Thorium-232 (^{232}Th), a naturally occurring, primordial radionuclide, stands as a significant potential resource for future nuclear energy applications through its ability to breed fissile **Uranium-233** (^{233}U). Unlike the uranium-plutonium fuel cycle which relies on the relatively scarce fissile isotope Uranium-235, the thorium fuel cycle utilizes the far more abundant ^{232}Th . This guide provides a detailed technical overview of the natural occurrence and abundance of Thorium-232, the nuclear physics of **Uranium-233** breeding, and the experimental methodologies for its extraction and analysis.

Natural Occurrence and Abundance of Thorium-232

Thorium-232 is the most stable and abundant isotope of thorium, comprising nearly all of its natural occurrence (99.98%).^[1] Its half-life of 14.05 billion years is longer than the current age of the Earth, which is why it is found as a primordial element.^{[1][2][3]} Geochemically, thorium is a lithophile element, concentrating in the Earth's crust and being found in small amounts in most rocks and soils.^{[2][4]} It is estimated to be three to four times more abundant than uranium in the Earth's crust.^{[4][5][6]}

Geological Distribution

Thorium is widely distributed across the globe, with notable concentrations in specific mineral deposits. The primary commercial source of thorium is monazite, a rare-earth phosphate mineral.^[4] Concentrations of thorium are found in several types of geological environments.

Table 1: Abundance of Thorium-232 in Various Geological Sources

Source Material	Average Thorium Concentration	Notes
Earth's Crust	9.6 - 10.7 ppm ($\mu\text{g/g}$)[7][8]	Approximately 3-4 times more abundant than uranium.[9]
Soils	~6 ppm[2][4]	Varies significantly based on local geology.
Granitic Igneous Rocks	~15 $\mu\text{g/ml}$ [8]	Thorium concentrates in silica-rich products during magma crystallization.[8]
Monazite Sands	6-7% on average (up to 12%) [4][10]	The most common commercial source of thorium.[4]
Thorite (ThSiO_4)	High	A silicate mineral of thorium.[6]
Thorianite ($\text{ThO}_2 + \text{UO}_2$)	Up to 12% Thorium Oxide[6]	A rare mineral containing thorium and uranium oxides.
Allanite	0.1 - 2%[6]	A silicate mineral group.
Zircon	Up to 0.4%[6]	A common accessory mineral in igneous rocks.

Global Reserves

Significant reserves of thorium are located in several countries, with India possessing what is believed to be the largest share of the world's thorium deposits.^[6] These reserves are primarily in the form of easily mineable monazite sand placer deposits.

Table 2: Estimated Thorium Reserves by Country

Country	Estimated Reserves (tonnes)	Primary Mineral Source
India	846,477[6]	Monazite
Brazil	~300,000+	Monazite
Australia	~300,000+	Monazite
United States	~100,000+	Monazite, Vein Deposits (Lemhi Pass)[11]
Turkey	High	Monazite

Note: Reserve estimates can vary significantly between different geological surveys and organizations.[6]

Breeding of Uranium-233 from Thorium-232

Thorium-232 itself is not fissile, meaning it cannot sustain a nuclear chain reaction. Instead, it is classified as a "fertile" material because it can be converted into a fissile isotope, **Uranium-233**, upon capturing a neutron.[2][4][12] This process, known as breeding, is the cornerstone of the thorium fuel cycle.

The transmutation process involves two sequential beta decays following an initial neutron capture.[5][13]

- Neutron Capture: A Thorium-232 nucleus absorbs a neutron, becoming the highly unstable isotope Thorium-233.
 - $^{232}\text{Th} + \text{n} \rightarrow ^{233}\text{Th}$
- First Beta Decay: Thorium-233 decays rapidly via beta decay into Protactinium-233 (^{233}Pa). The half-life for this decay is approximately 22.3 minutes.[5][13]
 - $^{233}\text{Th} \rightarrow ^{233}\text{Pa} + \text{e}^- + \bar{\nu}_e$
- Second Beta Decay: Protactinium-233, while more stable than ^{233}Th , also undergoes beta decay to become the fissile isotope **Uranium-233**. The half-life for this decay is significantly

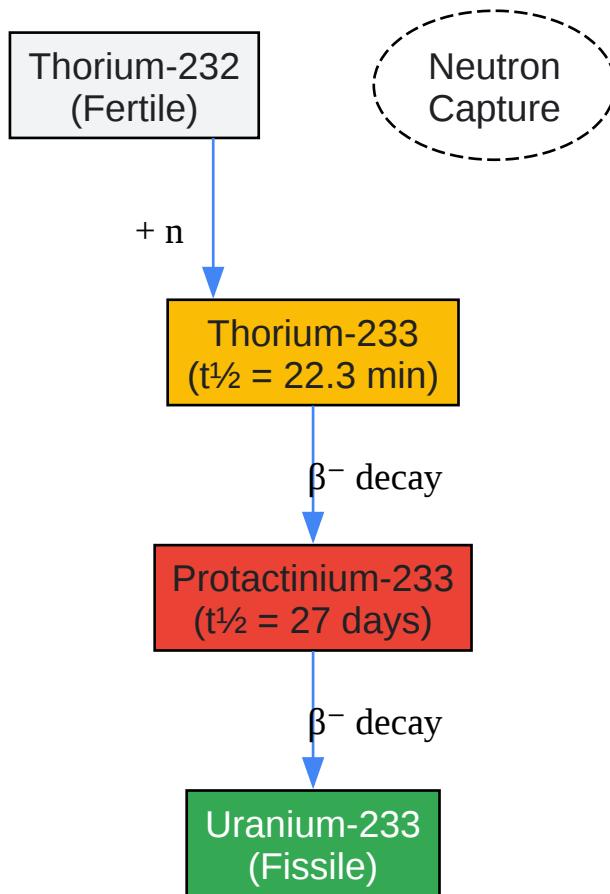
longer at 27 days.[5][12][13]



The resulting **Uranium-233** is an excellent fissile material, capable of sustaining a chain reaction in both thermal and fast neutron spectrum reactors.[12][14]

Nuclear Pathway Diagram

The logical flow from fertile Thorium-232 to fissile **Uranium-233** is illustrated below.



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Caption: Th-232 to U-233 breeding and decay chain.

Table 3: Properties of Key Nuclides in the U-233 Breeding Chain

Nuclide	Symbol	Half-Life	Primary Decay Mode	Key Characteristic
Thorium-232	^{232}Th	14.05 billion years[1]	Alpha	Fertile
Thorium-233	^{233}Th	22.3 minutes[13]	Beta	Unstable Intermediate
Protactinium-233	^{233}Pa	27 days[5][13]	Beta	Intermediate, Neutron Absorber
Uranium-233	^{233}U	159,200 years[5]	Alpha	Fissile

Experimental Protocols

The utilization of thorium involves two key experimental stages: the extraction and purification of thorium from its native ores, and the chemical separation of bred **Uranium-233** from irradiated thorium targets.

Protocol: Extraction of Thorium from Monazite Ore via Solvent Extraction

Solvent extraction is a highly effective technique for purifying thorium to nuclear grade.[4] This protocol outlines a typical laboratory-scale process using Tributyl Phosphate (TBP) as the extractant.

1. Ore Preparation and Digestion:

- Monazite sand is finely crushed and ground (e.g., to pass through a 325 mesh).[1]
- The powdered ore undergoes alkaline decomposition by heating with concentrated sodium hydroxide (NaOH) at $\sim 140^\circ\text{C}$ for several hours. This converts the metal phosphates into metal hydroxides.[1]
- Alternatively, acid digestion can be performed by heating the ore with concentrated sulfuric acid (H_2SO_4) to $\sim 200^\circ\text{C}$.[13]
- The resulting cake of metal hydroxides (or sulfates) is washed and separated from the soluble sodium phosphate (or excess acid).

2. Dissolution:

- The hydroxide cake is dissolved in a strong acid, typically concentrated nitric acid (HNO_3), to create an aqueous feed solution of metal nitrates. A concentration of 4 M HNO_3 is often used.[3][4]

3. Solvent Extraction:

- Organic Phase Preparation: Prepare an organic solvent mixture, for example, 30% tributyl phosphate (TBP) by volume in a diluent like kerosene.[4]
- Extraction Stage: Mix the aqueous feed solution with the organic solvent in a 1:1 volumetric ratio in a separatory funnel.[3][4] Shake vigorously for a set time (e.g., 10 minutes) to allow for phase transfer.[4] Thorium nitrate preferentially forms a complex with TBP and moves into the organic phase, leaving most rare-earth elements and other impurities in the aqueous (raffinate) phase.
- Phase Separation: Allow the phases to settle (e.g., 10 minutes) and then separate the aqueous raffinate from the thorium-loaded organic phase.[3]
- Multi-stage Extraction: To achieve high purity, the extraction process is typically repeated in multiple stages (e.g., three stages), where the raffinate from the first stage is contacted with fresh organic solvent.[4]

4. Stripping:

- The thorium-loaded organic phase is contacted with a stripping agent to transfer the thorium back into an aqueous phase. Distilled water can be used effectively to strip thorium from TBP.[4]
- The stripping process is also performed in multiple stages to ensure complete recovery of thorium into the final purified aqueous solution.[4]

5. Analysis:

- The concentration of thorium in the initial feed, the raffinate, and the final stripped product solution is determined using analytical techniques such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Optical Emission Spectrometry (ICP-OES).[4][15]

Protocol: Separation of U, Th, and Pa from Irradiated Targets

After ^{232}Th is irradiated in a neutron flux, the resulting material contains the parent ^{232}Th , the intermediate ^{233}Pa , and the product ^{233}U . Separating these elements is critical. This can be achieved using extraction chromatography.[16]

1. Target Dissolution:

- The irradiated thorium target (e.g., ThO_2) is dissolved in a suitable acid, such as nitric acid with a small amount of hydrofluoric acid (HF) to aid dissolution. This step requires handling in a shielded hot cell due to intense radioactivity.

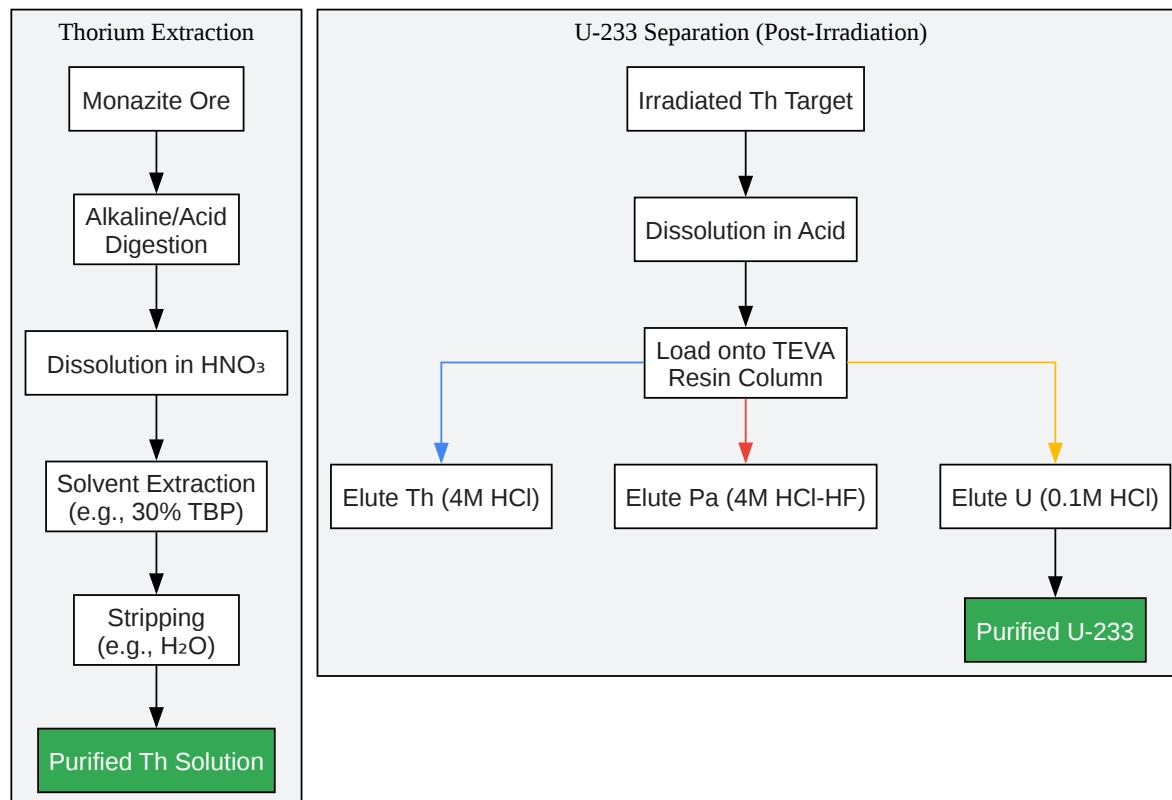
2. Column Chromatography Separation:

- Resin: A commercially available extraction chromatographic resin, such as TEVA resin, is used. This resin is known for its high affinity for actinides in specific oxidation states.[16]
- Column Preparation: The resin is packed into a chromatography column and conditioned with an appropriate acid, for instance, 4 M hydrochloric acid (HCl).[16]
- Loading: The dissolved target solution, adjusted to 4 M HCl, is loaded onto the column.
- Elution of Thorium: Thorium has a lower affinity for the resin in this medium and can be eluted first by washing the column with additional 4 M HCl.[16]
- Elution of Protactinium: After thorium is removed, protactinium is eluted from the column using a mixed solvent, such as 4 M HCl containing 0.1 M HF.[16]
- Elution of Uranium: Uranium remains strongly adsorbed to the resin and is eluted last using a dilute acid, such as 0.1 M HCl.

3. Isotopic Analysis:

- The purified fractions are analyzed using alpha spectrometry or mass spectrometry to determine the isotopic composition and confirm the purity of the separated ^{233}U .[16]

Experimental Workflow Diagram

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Caption: Workflow for Th extraction and post-irradiation U-233 separation.

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